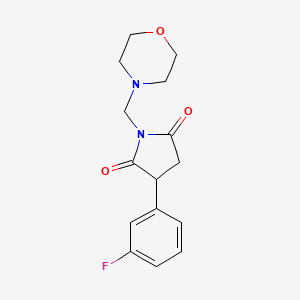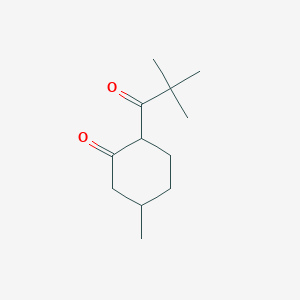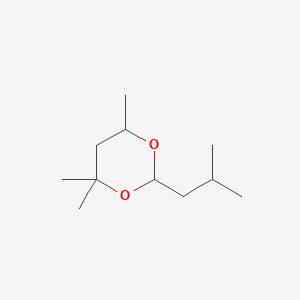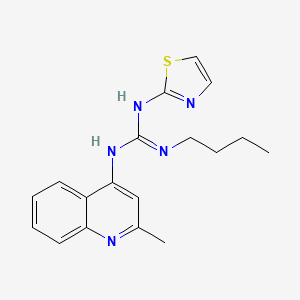
Guanidine, 1-butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with cyanamides or thioureas. For this specific compound, a multi-step synthesis might be required, involving:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.
Introduction of the thiazole ring: This can be done through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling reactions: The final step would involve coupling the quinoline and thiazole rings with the guanidine moiety under specific conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: Guanidine derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the guanidine structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines.
科学研究应用
Chemistry: Used as catalysts in organic synthesis.
Biology: Studied for their role in enzyme inhibition.
Medicine: Investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: Used in the production of polymers and as intermediates in chemical synthesis.
作用机制
The mechanism of action of guanidine derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. They can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The specific pathways and molecular targets depend on the structure of the guanidine derivative and the biological system .
相似化合物的比较
Similar Compounds
Guanidine hydrochloride: Commonly used in protein denaturation studies.
Aminoguanidine: Studied for its potential to inhibit advanced glycation end-products.
Methylguanidine: Known for its role in metabolic studies.
Uniqueness
The uniqueness of Guanidine, 1-butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- lies in its complex structure, which combines the quinoline and thiazole rings with the guanidine moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler guanidine derivatives.
属性
CAS 编号 |
71079-45-3 |
|---|---|
分子式 |
C18H21N5S |
分子量 |
339.5 g/mol |
IUPAC 名称 |
2-butyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5S/c1-3-4-9-19-17(23-18-20-10-11-24-18)22-16-12-13(2)21-15-8-6-5-7-14(15)16/h5-8,10-12H,3-4,9H2,1-2H3,(H2,19,20,21,22,23) |
InChI 键 |
WZUBHXHNUJYUCJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN=C(NC1=CC(=NC2=CC=CC=C21)C)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


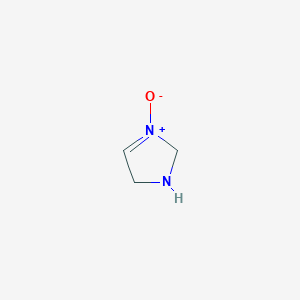
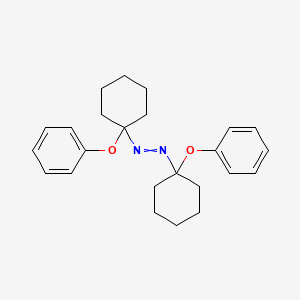
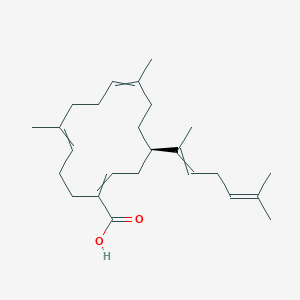


![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
